molecular formula C9H11F3N2 B13047662 (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13047662
M. Wt: 204.19 g/mol
InChI Key: PUJYRAIIWDESCZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine compound of significant interest in medicinal chemistry and drug discovery. The molecule features a phenyl ring substituted at the para position with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an ethane-1,2-diamine backbone with a stereogenic center in the (S) configuration. The incorporation of the -CF₃ group is a strategic modification in modern drug design, as it can profoundly influence a compound's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets . Chiral 1,2-diamines are recognized as privileged structures in bioactive compounds and are widely utilized in asymmetric synthesis as chiral auxiliaries, ligands, and organocatalysts . This specific diamine serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Its structure, featuring two primary amine groups, allows for diverse chemical modifications and conjugation strategies. The compound is for research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can employ this chiral diamine in chemistry, biology, and materials science, exploring its potential in creating novel substances with tailored properties.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m1/s1

InChI Key

PUJYRAIIWDESCZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethyl Acetophenone Intermediate

  • Halogenation of Benzotrifluoride: A mixture of halo benzotrifluoride is prepared, predominantly meta-substituted (~96%), with minor para and ortho isomers.
  • Grignard Formation: The halo benzotrifluoride mixture is reacted with magnesium metal in dry tetrahydrofuran (THF) under nitrogen atmosphere, catalyzed by iodine or ethylene dibromide, to form the Grignard reagent.
  • Reaction with Ketene: The Grignard reagent is added to a ketene solution in an aromatic hydrocarbon solvent (e.g., toluene) in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3 with acetic acid) at 0 to -10 °C, yielding trifluoromethyl acetophenone isomers with 75–85% yield.

Catalytic Asymmetric Synthesis of Chiral 1,2-Diamines

For the stereoselective preparation of chiral ethane-1,2-diamines such as (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine, catalytic asymmetric ring-opening of meso-aziridines is a highly efficient route:

  • Catalyst System: Yttrium complexes formed with chiral phosphine oxide ligands and Y(OiPr)3 catalyze the aminolysis of meso-aziridines.
  • Reaction Conditions: The process typically proceeds with high yields (94 to >99%) and good enantioselectivities (83–96% ee).
  • Application: This method allows the introduction of two differently substituted amino groups with stereochemical control, suitable for preparing chiral diamines with trifluoromethyl-substituted aromatic rings.

This catalytic asymmetric approach is adaptable for synthesizing (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine by selecting appropriate aziridine precursors and nucleophiles.

Parameter Description
Catalyst Yttrium complex with chiral phosphine oxide
Substrate Meso-aziridines
Yield 94 to >99%
Enantioselectivity (ee) 83–96%
Temperature Mild, typically room temperature

Alternative Synthetic Routes

  • Reductive Amination: Starting from 4-(trifluoromethyl)acetophenone, reductive amination with ammonia or amine sources followed by reduction can yield the diamine.
  • Aziridine Ring-Opening: Aziridines bearing trifluoromethyl-substituted phenyl groups can be opened by nucleophilic amines under catalytic conditions to afford diamines.
  • Hydrazone and Azo Derivative Strategies: Some advanced syntheses involve hydrazone intermediates and azo compounds as precursors for functionalized diamines, although these are more specialized and less direct.

Summary Table of Preparation Methods

Method Key Steps Catalyst/Reagents Yield Range (%) Stereocontrol Purity Achieved
Grignard + Ketene + Oxime Halogenation → Grignard → Ketene addition → Oxime formation Mg, I2 catalyst, Fe(AcAc)3, hydroxylamine salts 75–85 Moderate >99% (after purification)
Catalytic Asymmetric Aminolysis Aziridine aminolysis with chiral Y catalyst Yttrium complex with chiral phosphine oxide 94–99 High (83–96% ee) High
Reductive Amination Acetophenone + amine + reduction Reducing agents (e.g., NaBH4, Pd/C) Variable Possible Dependent on purification
Aziridine Ring-Opening Nucleophilic opening of aziridine Acid/base catalysts, nucleophiles Variable Possible Dependent on conditions

Research Findings and Notes

  • The Grignard-based method is well-established for preparing trifluoromethyl-substituted aromatic ketones with high purity, which are key intermediates for subsequent diamine synthesis.
  • Catalytic asymmetric methods offer superior stereochemical control, critical for producing enantiomerically enriched diamines such as (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine.
  • Purification techniques, including crystallization from cyclic hydrocarbons, are essential to achieve purity >99%.
  • Transition metal catalysts (Fe, Y) and ligand systems are crucial for optimizing yields and selectivities.
  • The choice of solvent, temperature, and catalyst loading significantly influences the reaction efficiency and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the diamine structure, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a diamine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Medicinal Chemistry

The compound's structure enhances its lipophilicity and may influence its biological interactions, making it a candidate for drug development. Key areas of research include:

  • Antitumor Activity : Studies indicate that (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can inhibit the proliferation of certain cancer cell lines. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis.
  • Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties through inhibition of neuroinflammatory processes and modulation of neurotransmitter levels.
  • Cardiovascular Implications : Emerging evidence indicates that this compound may influence cardiovascular health by affecting vascular smooth muscle function and endothelial responses.

Enzyme Inhibition

The compound has shown promise as an inhibitor for specific enzymes. Its ability to interact with molecular targets allows for modulation of enzyme activity, which is crucial for developing therapeutic agents targeting various diseases.

Structure-Activity Relationship Studies

Computational models assessing the structure-activity relationships of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine have predicted its pharmacological effects. Interaction studies using techniques like molecular docking and high-throughput screening help elucidate its biological effects, guiding further development in medicinal chemistry .

Case Study 1: Antitumor Research

A study investigated the effects of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine on various cancer cell lines. Results demonstrated significant inhibition of cell growth, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective effects revealed that the compound could mitigate neuroinflammation in cellular models. This suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine (Target) C₉H₁₀F₃N₂ 222.19 4-(CF₃)phenyl High lipophilicity (ClogP ~2.5*), stereospecific interactions .
(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine C₉H₁₀F₄N₂ 238.19 2-F, 4-(CF₃)phenyl Increased steric hindrance; potential altered receptor binding .
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine C₈H₁₁FN₂ 154.19 4-Fphenyl Lower molecular weight; hazard statements (H302, H314, H335) indicate toxicity .
(1R,2R)-1,2-bis(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride C₁₆H₂₀N₂O₂·2HCl 357.27 4-(OCH₃)phenyl (bis-substituted) Enhanced solubility (dihydrochloride salt); white crystalline solid .
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine C₁₀H₁₆N₂ 164.25 4-(CH₂CH₃)phenyl Lower lipophilicity (ClogP ~1.8*); potential intermediate in drug synthesis .

*ClogP values estimated via comparative analysis of substituent contributions .

Biological Activity

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated diamine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C9H10F4N2
  • Molecular Weight : 222.18 g/mol
  • IUPAC Name : (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine

The presence of the trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological targets, making it a subject of interest for various pharmacological applications.

Pharmacological Effects

Research indicates that (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine exhibits several potential pharmacological activities:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for related trifluoromethyl-substituted compounds ranged from 3.6 µM to 11.0 µM .
  • Enzyme Inhibition : The compound may act as a ligand in enzyme inhibition studies, enhancing binding affinity due to the presence of fluorine atoms .

The mechanisms by which (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects include:

  • Binding Interactions : The fluorinated structure may enhance the compound's ability to bind to specific receptors or enzymes, modulating biological pathways effectively.
  • Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cells with both wild-type and mutant p53, indicating a potential pathway for anticancer activity .

In Vitro Studies

A series of studies have evaluated the cytotoxic activity of compounds structurally similar to (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine:

  • Cell Viability Assays : MTT assays demonstrated significant cytotoxicity against cancer cell lines at varying concentrations. For instance, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated analogs .
CompoundCell LineIC50 (µM)
Compound AHCT-1163.6
Compound BMCF-711.0
Compound CHeLa8.5

Structure-Activity Relationship (SAR)

SAR analyses have indicated that the nature of substituents on the phenyl ring significantly influences biological activity. For example:

  • Compounds with bulky substituents such as trifluoromethyl groups exhibited increased potency against cancer cell lines compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.